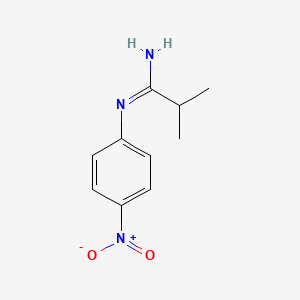![molecular formula C23H20O2 B14297453 (1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone) CAS No. 111950-91-5](/img/structure/B14297453.png)
(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octa-2,5-diene family, which is known for its stability and reactivity. The presence of methyl and benzoyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclo[2.2.2]octa-2,5-diene framework.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzoyl groups to benzyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism by which 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of benzoyl groups can enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene: Similar structure but lacks the methyl group.
1,4-Dimethylbicyclo[2.2.2]octa-2,5-diene: Similar structure but lacks the benzoyl groups.
Bicyclo[2.2.2]octa-2,5-diene: The parent compound without any substituents.
Uniqueness: 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene stands out due to the presence of both methyl and benzoyl groups, which confer unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
111950-91-5 |
|---|---|
Molekularformel |
C23H20O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(3-benzoyl-4-methyl-2-bicyclo[2.2.2]octa-2,5-dienyl)-phenylmethanone |
InChI |
InChI=1S/C23H20O2/c1-23-14-12-16(13-15-23)19(21(24)17-8-4-2-5-9-17)20(23)22(25)18-10-6-3-7-11-18/h2-12,14,16H,13,15H2,1H3 |
InChI-Schlüssel |
WZBLQXQRTLGJQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C=C1)C(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


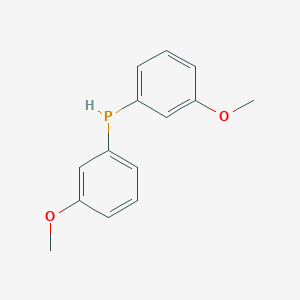
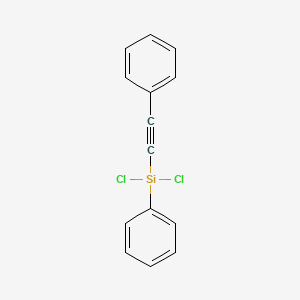

![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
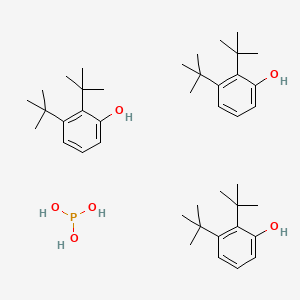


![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

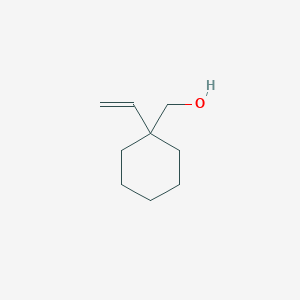


![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
